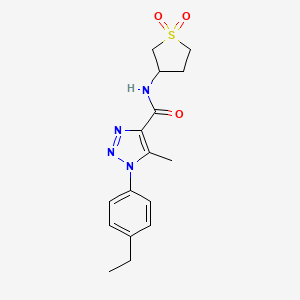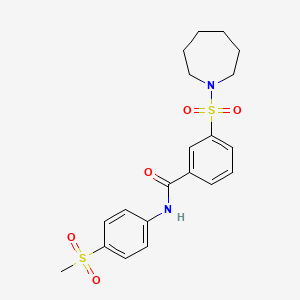
3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. It’s likely that it would undergo reactions typical of sulfonyl compounds and benzamides .Applications De Recherche Scientifique
Drug Delivery and Nanoformulations for the Cardiovascular System
Azepane-based compounds, similar in structure to the compound , have been evaluated for their potential in developing delivery systems for the cardiovascular system. These systems aim to improve therapeutic outcomes by overcoming physiological barriers. The research highlights the infancy stage of targeted drug delivery technologies for the cardiovascular system compared to more mature fields like tumor cancer or brain delivery. It underscores the need for a well-understood pharmacology when considering cardiovascular applications, suggesting a promising avenue for azepane derivatives in enhancing drug delivery efficacy (Geldenhuys et al., 2017).
Synthetic Utilities of o-Phenylenediamines
The synthetic versatility of azepane derivatives has been demonstrated in the development of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds, through various synthetic strategies, showcase the chemical utility of azepane and related structures in synthesizing a range of biologically relevant heterocycles. This aspect of research provides a foundation for further exploration of azepane-based molecules in drug development and other pharmaceutical applications (Ibrahim, 2011).
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based motifs have demonstrated a wide array of pharmacological properties, making them significant in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases, highlighting their structural diversity and utility in medicinal chemistry. This review emphasizes the ongoing research into developing less toxic, cost-effective, and highly active azepane-containing analogs, illustrating the compound class's potential in addressing numerous diseases (Zha et al., 2019).
Synthesis, Reactions, and Biological Properties of Azepines
The review on azepine, azepane, and azepinone compounds encapsulates the last fifty years of research into their synthesis, reaction mechanisms, and biological properties. It highlights the pharmacological relevance of these seven-membered heterocycles, underscoring their potential in therapeutic applications. Despite significant advancements, the biological aspects of these compounds are still underexplored, suggesting a vast scope for future research in this domain (Kaur et al., 2021).
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-28(24,25)18-11-9-17(10-12-18)21-20(23)16-7-6-8-19(15-16)29(26,27)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIALBFKXFQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

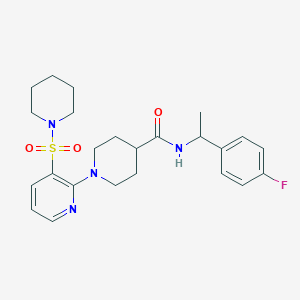


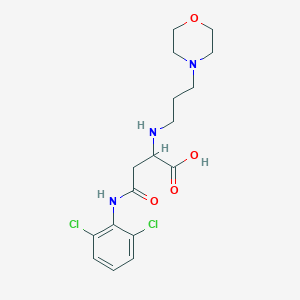



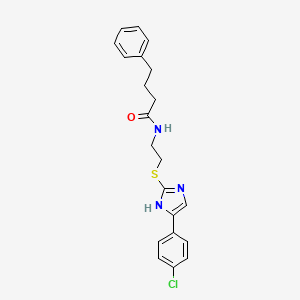
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)

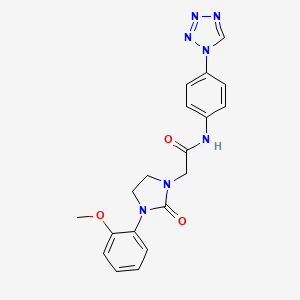
![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)
